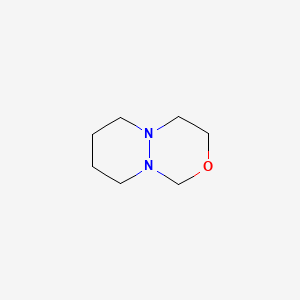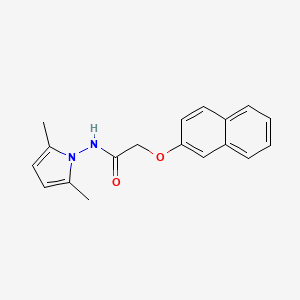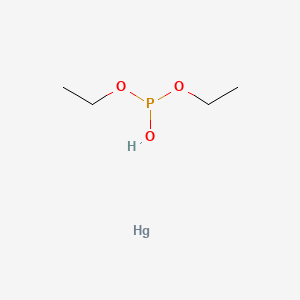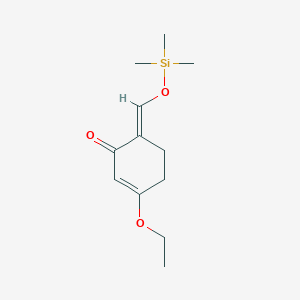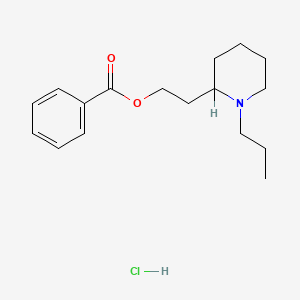
beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis . This compound is characterized by its unique structure, which includes a piperidine ring, a benzoate ester, and a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride typically involves the esterification of beta-(1-Propyl-2-piperidyl)ethanol with benzoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and solvents such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The hydrochloride salt formation is typically achieved through the addition of hydrochloric acid in a controlled environment to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride can undergo various chemical reactions, including:
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide or other peroxides as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Aplicaciones Científicas De Investigación
Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to various pharmacological effects . The benzoate ester may also contribute to the compound’s overall activity by influencing its solubility and bioavailability .
Comparación Con Compuestos Similares
- Beta-(1-Propyl-2-piperidyl)ethyl acetate hydrochloride
- Beta-(1-Propyl-2-piperidyl)ethyl butyrate hydrochloride
- Beta-(1-Propyl-2-piperidyl)ethyl propionate hydrochloride
Comparison: Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride is unique due to its benzoate ester, which imparts distinct chemical and biological properties compared to other similar compounds. The benzoate group may enhance the compound’s stability and solubility, making it more suitable for certain applications . Additionally, the specific interactions of the benzoate ester with biological targets may differ from those of other esters, leading to unique pharmacological effects .
Propiedades
Número CAS |
78219-40-6 |
|---|---|
Fórmula molecular |
C17H26ClNO2 |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
2-(1-propylpiperidin-2-yl)ethyl benzoate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-12-18-13-7-6-10-16(18)11-14-20-17(19)15-8-4-3-5-9-15;/h3-5,8-9,16H,2,6-7,10-14H2,1H3;1H |
Clave InChI |
COZXOULOLBMCHS-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCCC1CCOC(=O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


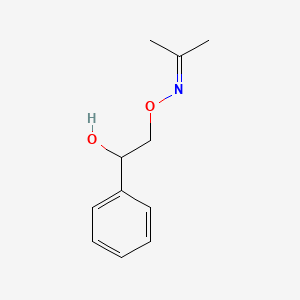
![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
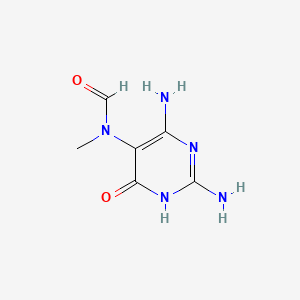

![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)

![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

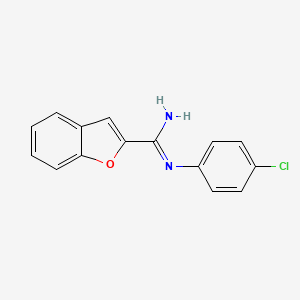
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
